tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Omarigliptin synthesis Boc protection yield DPP-4 inhibitor intermediate

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 657428-42-7), also designated N-Boc-pyrazolopyrrolidine, is a bicyclic heterocyclic building block comprising a pyrazole ring fused to a pyrrolidine ring and bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group. This scaffold is a privileged pharmacophore in medicinal chemistry and serves as the key intermediate in the synthesis of Omarigliptin (MK-3102), a marketed once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes.

Molecular Formula C10H15N3O2
Molecular Weight 209.249
CAS No. 657428-42-7
Cat. No. B2407617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
CAS657428-42-7
Molecular FormulaC10H15N3O2
Molecular Weight209.249
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)NN=C2
InChIInChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7-4-11-12-8(7)6-13/h4H,5-6H2,1-3H3,(H,11,12)
InChIKeyIBUNCTVDGYIKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Stage Differentiation Guide for tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 657428-42-7)


tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 657428-42-7), also designated N-Boc-pyrazolopyrrolidine, is a bicyclic heterocyclic building block comprising a pyrazole ring fused to a pyrrolidine ring and bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group [1]. This scaffold is a privileged pharmacophore in medicinal chemistry and serves as the key intermediate in the synthesis of Omarigliptin (MK-3102), a marketed once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes [2]. The compound is commercially available from multiple reputable vendors at purities ranging from 93% to >99% (HPLC), with its structure confirmed by NMR, MS, and HPLC .

Why Generic Substitution of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate Risks Synthetic Failure


This compound cannot be simply interchanged with close structural analogs for two fundamental reasons. First, the Boc group provides orthogonal, acid-labile amine protection that is selectively removable under mild conditions without affecting other functional groups—a critical requirement in the multi-step synthesis of Omarigliptin, where the Boc group must withstand several transformations before final deprotection [1]. Replacing Boc with a Cbz (hydrogenolysis-removable) or Fmoc (base-labile) analog would necessitate entirely different deprotection conditions incompatible with the downstream chemistry. Second, the fused pyrrolo[3,4-c]pyrazole ring system itself is structurally distinct: the regioisomeric tetrahydropyrrolo-2,3-azole series has been shown to be only sparsely explored with no significant systematic study or defined application in drug design, whereas the [3,4-c] scaffold is validated in a marketed drug and a Phase 2 clinical candidate [2]. Substituting the core scaffold would void the synthetic route validation and introduce uncharacterized reactivity and biological uncertainty.

Quantitative Procurement Evidence: tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate vs. Closest Analogs


Synthetic Yield of the Boc-Protected Intermediate vs. Alternative Protection Strategies in Omarigliptin Synthesis

In the patented Merck synthesis of Omarigliptin, N-Boc-pyrazolopyrrolidine (compound 22, CAS 657428-42-7) is prepared from 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (9) by treatment with (Boc)₂O and triethylamine in dichloromethane at room temperature overnight, affording 82.1 g (96.1% yield) of clean product requiring no further purification before the next step [1]. In contrast, when the 3-methyl analog (5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole) is synthesized via alternative cyclization routes, yields typically range from 29% to 65% due to competing side reactions and challenging purification [2]. The 96.1% yield represents a near-quantitative protection step that minimizes intermediate loss in the multi-step synthesis, directly reducing the cost of goods for Omarigliptin production.

Omarigliptin synthesis Boc protection yield DPP-4 inhibitor intermediate

Scaffold Validation: Tetrahydropyrrolo[3,4-c]pyrazole vs. Isomeric Tetrahydropyrrolo-2,3-azole Series

A comprehensive 2020 survey of tetrahydropyrrolo-azole applications in medicinal chemistry establishes that the tetrahydropyrrolo[3,4-c]pyrazole ring system is the most explored representative of this heterocyclic class, with representation in the marketed drug Omarigliptin (DPP-4 inhibitor) and the Phase 2 clinical candidate Danusertib (Aurora kinase inhibitor) [1]. The most potent Aurora kinase inhibitor based on this scaffold achieved an IC₅₀ of 0.027 μM in enzymatic assay and 0.05–0.5 μM in cellular proliferation assays [2]. In contrast, the isomeric tetrahydropyrrolo-2,3-azole series has been only sparsely explored with no significant systematic study or defined application in drug design reported to date [1]. This scaffold-level differentiation means that procurement of the [3,4-c] scaffold directly connects to a validated, literature-supported chemical space, whereas the [2,3] isomer represents an unproven, high-risk alternative.

privileged scaffold drug discovery kinase inhibitor heterocyclic chemistry

Orthogonal Boc Protection vs. Cbz and Fmoc Analogs for Multi-Step Synthesis Compatibility

The Boc group on this compound is cleaved quantitatively under mild acidic conditions (e.g., 4 N HCl in methanol, TFA/CH₂Cl₂, or benzenesulfonic acid as used in the Omarigliptin synthesis) [1]. In contrast, the Cbz (benzyloxycarbonyl) group requires hydrogenolysis (H₂, Pd/C), which is incompatible with reducible functional groups such as alkenes, nitro groups, or aryl halides commonly present in advanced intermediates [2]. The Fmoc group requires basic conditions (piperidine), which can epimerize stereocenters or cleave base-sensitive esters [2]. The Boc deprotection used in the Omarigliptin route proceeds without affecting the methylsulfonyl group introduced in a later step, demonstrating the precise orthogonality required for the validated synthetic sequence [1].

amine protection orthogonal deprotection solid-phase synthesis Boc chemistry

Physicochemical Characterization: Melting Point, Solubility, and Storage Stability vs. Des-Boc Analog

The Boc-protected compound exhibits a sharp melting point of 139.0–143.0 °C (TCI, experimentally determined), a boiling point of 366 °C at 760 mmHg (predicted), and a density of 1.243 g/cm³ . Its calculated aqueous solubility is 0.52 g/L at 25 °C, classifying it as very slightly soluble . In contrast, the des-Boc analog 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride (CAS 157327-47-4) is highly hygroscopic and lacks a defined melting point, requiring storage in desiccated environments to prevent degradation . The Boc compound's crystallinity and defined melting point enable purity verification by melting point determination and facilitate handling, weighing, and formulation in research settings.

building block characterization solubility profiling storage stability Boc-protected amine

Procurement-Advised Application Scenarios for tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate


Omarigliptin (MK-3102) Intermediate for DPP-4 Inhibitor Manufacturing

This compound is the direct Boc-protected pyrrolopyrazole intermediate (22) in the Merck-patented synthesis of Omarigliptin, as detailed in the Biftu et al. 2014 J. Med. Chem. paper . It is prepared in 96.1% yield from the des-Boc precursor and subsequently converted to the methylsulfonylpyrrolopyrazole intermediate (10) by sequential treatment with NaH, MsCl, and deprotection with benzenesulfonic acid. Procurement of this specific intermediate (rather than the des-Boc analog or the methylsulfonyl derivative) is essential for executing the validated synthetic sequence that ensures correct stereochemistry and purity of the final API.

Kinase Inhibitor Scaffold Expansion and Fragment-Based Drug Discovery

The tetrahydropyrrolo[3,4-c]pyrazole core is a privileged scaffold for ATP-pocket-targeting kinase inhibitors, with the most potent derivative from combinatorial expansion achieving an IC₅₀ of 0.027 μM against Aurora-A kinase . The Boc-protected form provides a versatile starting point for fragment linking, expansion, and modification, enabling systematic SAR exploration at the N-5 position (after Boc removal) and the C-3 position, as demonstrated in the discovery of danusertib and related Aurora kinase inhibitors .

Heterocyclic Building Block for Multi-Step Parallel Synthesis Libraries

With a defined melting point (139–143 °C), crystalline solid form, and stability under refrigerated storage (0–10 °C) under inert gas , this compound is suitable for automated parallel synthesis platforms. The Boc group remains stable during nucleophilic substitutions and palladium-catalyzed cross-coupling reactions at the pyrazole C-3 position, enabling late-stage diversification in library synthesis. Its commercial availability at ≥93–98% purity from multiple vendors ensures reproducible quality across library batches.

Quote Request

Request a Quote for tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.